1,4,5,8,9,12,13,16-Octabromo-2,3,6,7,10,11,14,15-octamethoxytetraphenylene
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Overview
Description
1,4,5,8,9,12,13,16-Octabromo-2,3,6,7,10,11,14,15-octamethoxytetraphenylene is a highly brominated and methoxylated derivative of tetraphenylene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8,9,12,13,16-Octabromo-2,3,6,7,10,11,14,15-octamethoxytetraphenylene typically involves the bromination and methoxylation of tetraphenylene. The process begins with the bromination of tetraphenylene using bromine or a bromine source in the presence of a catalyst. This is followed by the methoxylation step, where methoxy groups are introduced using methanol or a similar reagent under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8,9,12,13,16-Octabromo-2,3,6,7,10,11,14,15-octamethoxytetraphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated and methoxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in partially de-brominated products.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various brominated and methoxylated derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4,5,8,9,12,13,16-Octabromo-2,3,6,7,10,11,14,15-octamethoxytetraphenylene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 1,4,5,8,9,12,13,16-Octabromo-2,3,6,7,10,11,14,15-octamethoxytetraphenylene involves its interaction with molecular targets and pathways. The bromine atoms and methoxy groups contribute to its reactivity and ability to form stable complexes with various molecules. These interactions can influence biological processes and chemical reactions, making it a valuable compound for research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Octabromodiphenyl ether: Another brominated compound used as a flame retardant.
Hexabromocyclododecane: A brominated flame retardant with different structural properties.
Decabromodiphenyl ether: A highly brominated compound used in similar applications.
Uniqueness
1,4,5,8,9,12,13,16-Octabromo-2,3,6,7,10,11,14,15-octamethoxytetraphenylene is unique due to its specific combination of bromine and methoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including advanced materials and chemical research .
Properties
Molecular Formula |
C32H24Br8O8 |
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Molecular Weight |
1175.8 g/mol |
IUPAC Name |
1,4,5,8,9,12,13,16-octabromo-2,3,6,7,10,11,14,15-octamethoxytetraphenylene |
InChI |
InChI=1S/C32H24Br8O8/c1-41-25-17(33)9-10(18(34)26(25)42-2)12-14(22(38)30(46-6)28(44-4)20(12)36)16-15(23(39)31(47-7)32(48-8)24(16)40)13-11(9)19(35)27(43-3)29(45-5)21(13)37/h1-8H3 |
InChI Key |
SUJXBBAEKAIDGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C3=C(C4=C(C5=C2C(=C(C(=C5Br)OC)OC)Br)C(=C(C(=C4Br)OC)OC)Br)C(=C(C(=C3Br)OC)OC)Br)C(=C1OC)Br)Br |
Origin of Product |
United States |
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